molecular formula C19H21NO B3864801 N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide

N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide

Cat. No. B3864801
M. Wt: 279.4 g/mol
InChI Key: IHORYMULLKVGHT-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or simply as Noopept, is a synthetic nootropic compound. It was developed in Russia in the 1990s and has since gained popularity as a cognitive enhancer. Noopept is believed to improve memory, learning, and focus, making it an attractive option for students, professionals, and athletes.

Mechanism of Action

Noopept works by modulating the activity of several neurotransmitter systems in the brain, including glutamate, acetylcholine, and dopamine. It has been shown to increase the release of acetylcholine, a neurotransmitter that is important for memory and learning. Noopept also binds to and activates AMPA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Noopept has been found to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Noopept has also been found to increase the levels of antioxidants in the brain, which may help protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Noopept for lab experiments is its potency. Noopept is several orders of magnitude more potent than other nootropics such as piracetam, meaning that smaller doses can be used to achieve the same effects. However, Noopept's potency can also be a limitation, as it can be difficult to accurately measure and administer small doses.

Future Directions

There are several future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept's neuroprotective properties and ability to enhance memory and learning make it a promising candidate for these conditions.
Another area of interest is the development of more potent and selective Noopept analogs. By modifying the chemical structure of Noopept, it may be possible to create compounds with even greater cognitive enhancing effects and fewer side effects.
Conclusion
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide, or Noopept, is a synthetic nootropic compound that has gained popularity for its cognitive enhancing effects. Noopept has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurodegenerative diseases. While Noopept's potency makes it an attractive option for lab experiments, more research is needed to fully understand its effects and potential applications.

Scientific Research Applications

Noopept has been extensively studied for its cognitive enhancing effects. In animal models, Noopept has been shown to improve memory and learning, as well as reduce anxiety and depression-like behaviors. It has also been found to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and inflammation.

properties

IUPAC Name

(E)-3-phenyl-N-(1-phenylpropan-2-yl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15(18-11-7-4-8-12-18)13-19(21)20-16(2)14-17-9-5-3-6-10-17/h3-13,16H,14H2,1-2H3,(H,20,21)/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHORYMULLKVGHT-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)NC(=O)/C=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-phenyl-N-(1-phenylpropan-2-yl)but-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide
Reactant of Route 5
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide
Reactant of Route 6
Reactant of Route 6
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.